4-Cyano mdmb-butinaca

Description

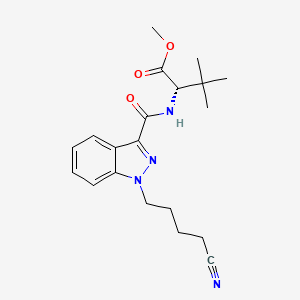

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[1-(4-cyanobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,13H2,1-4H3,(H,22,25)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXENAUQFMPGSRW-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601343267 | |

| Record name | Methyl N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185888-30-5 | |

| Record name | 4-Cyano mdmb-butinaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185888305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CYANO MDMB-BUTINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZR27C8RWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology of 4 Cyano Mdmb Butinaca

Cannabinoid Receptor Binding Affinity and Efficacy Studies

The interaction of these synthetic cannabinoids with the primary targets of the endocannabinoid system, the cannabinoid receptors type 1 (CB1) and type 2 (CB2), has been quantified through radioligand binding assays and functional assays. These studies determine the affinity (Ki) with which a compound binds to the receptor and its potency (EC50) and efficacy (Emax) in activating the receptor.

CUMYL-4CN-BINACA demonstrates potent binding and activation at the human CB1 receptor. nih.govresearchgate.net Studies have reported a binding affinity (Ki) of 2.6 nM and a half-maximal effective concentration (EC50) for receptor activation of 0.58 nM. nih.gov This indicates that it is a highly potent agonist at the CB1 receptor. nih.gov In functional assays measuring G protein-gated inwardly rectifying potassium (GIRK) channel activation, CUMYL-4CN-BINACA acts as a full agonist with a 6.3-fold higher potency at CB1 compared to CB2 receptors. drugsandalcohol.ie Another analog, MMB-4CN-BUTINACA, has also been evaluated as part of a systematic study of SCRAs. ecddrepository.orgnih.gov In a study evaluating a series of 32 related compounds, analogs with the 4-cyanobutyl tail were found to be less favorable for CB1 binding compared to those with a 4-pentenyl tail. ugent.be

At the human CB2 receptor, CUMYL-4CN-BINACA displays a binding affinity (Ki) of 14.7 nM and an EC50 for activation of 6.12 nM. nih.gov While still potent, its affinity and functional potency are lower at the CB2 receptor compared to the CB1 receptor. nih.gov It functions as a full agonist at CB2 receptors. drugsandalcohol.ieecddrepository.org An in silico docking approach suggested that the rigidity of the 4-cyanobutyl tail might be detrimental to affinity at the CB2 receptor. nih.govecddrepository.org

Table 1: Cannabinoid Receptor Binding Affinity (Ki) and Functional Potency (EC50) of CUMYL-4CN-BINACA

| Receptor | Binding Affinity (Ki) | Functional Potency (EC50) |

| CB1 | 2.6 nM | 0.58 nM |

| CB2 | 14.7 nM | 6.12 nM |

| Data sourced from Kevin et al., 2019. nih.gov |

Cannabinoid Receptor Type 1 (CB1) Interactions

Ligand-Directed Signaling Bias at Cannabinoid Receptors

Ligand-directed signaling, or biased agonism, describes the ability of an agonist to preferentially activate one intracellular signaling pathway over another. This phenomenon is investigated by comparing a ligand's potency and efficacy across different pathways, such as G protein activation and β-arrestin recruitment.

Cannabinoid receptors primarily couple to G proteins of the Gαi/o family, which inhibit adenylyl cyclase and modulate ion channels. drugsandalcohol.ie A 2023 study by Patel et al. characterized the signaling of 4-cyano CUMYL-BUTINACA (CUMYL-4CN-BINACA) at the CB2 receptor, assessing its ability to promote the dissociation of specific G protein subtypes, Gαi3 and GαoB. nih.gov In these assays, 4-cyano CUMYL-BUTINACA was found to be a partial agonist relative to the reference agonist CP55940 for both Gαi3 and GαoB dissociation. nih.gov A separate multi-part study by Grafinger, Cannaert, et al. evaluated MMB-4CN-BUTINACA's ability to activate the CB1 receptor via G protein recruitment, comparing it to β-arrestin 2 recruitment to assess signaling bias. ugent.beresearchgate.netnih.gov

Table 2: CB2 G Protein Subtype Activation by 4-Cyano CUMYL-BUTINACA

| Pathway | Potency (pEC50) | Efficacy (Emax % vs. CP55940) |

| Gαi3 Dissociation | 8.01 (± 0.12) | 88.0 (± 4.6) |

| GαoB Dissociation | 7.95 (± 0.13) | 95.8 (± 5.2) |

| Data sourced from Patel et al., 2023. nih.gov |

β-arrestin proteins are crucial for GPCR desensitization, internalization, and for initiating G protein-independent signaling cascades. biorxiv.org The recruitment of β-arrestin 1 and β-arrestin 2 by CB2 receptors upon activation by 4-cyano CUMYL-BUTINACA has been quantified. nih.gov The compound acted as a partial agonist for the translocation of both β-arrestin 1 and β-arrestin 2. nih.gov In a separate investigation at the CB1 receptor, a study series that included MMB-4CN-BUTINACA systematically evaluated β-arrestin 2 recruitment as a key measure of receptor activation and for comparison against G protein pathway activation. researchgate.netmq.edu.au Studies assessing panels of SCRAs have found that while many show balanced activity, some display a preference for the β-arrestin2 pathway over G protein activation. acs.org

Table 3: CB2 β-Arrestin Translocation by 4-Cyano CUMYL-BUTINACA

| Pathway | Potency (pEC50) | Efficacy (Emax % vs. CP55940) |

| β-Arrestin 1 Translocation | 7.69 (± 0.14) | 71.9 (± 6.7) |

| β-Arrestin 2 Translocation | 7.74 (± 0.16) | 80.9 (± 6.4) |

| Data sourced from Patel et al., 2023. nih.gov |

Activation of the ERK/MAPK pathway is a downstream consequence of cannabinoid receptor activation and can be initiated through both G protein-dependent and β-arrestin-dependent mechanisms. nih.gov The phosphorylation of ERK1/2 in response to 4-cyano CUMYL-BUTINACA at the CB2 receptor was investigated by Patel et al. nih.gov Among the compounds tested, 4-cyano CUMYL-BUTINACA demonstrated the highest potency for stimulating ERK phosphorylation, with a pEC50 of 8.61. nih.gov Its efficacy was comparable to the reference agonist CP55940. nih.gov This activation of ERK was determined to be Gαi/o-mediated. nih.govotago.ac.nz

Table 4: CB2-Mediated ERK1/2 Phosphorylation by 4-Cyano CUMYL-BUTINACA

| Pathway | Potency (pEC50) | Efficacy (Emax % vs. CP55940) |

| pERK1/2 | 8.61 (± 0.11) | 102.3 (± 5.9) |

| Data sourced from Patel et al., 2023. nih.gov |

β-Arrestin Recruitment Mechanisms

In Silico Receptor-Ligand Docking and Molecular Dynamics Simulations

Computational modeling techniques, including receptor-ligand docking and molecular dynamics simulations, have become instrumental in understanding the molecular interactions between synthetic cannabinoid receptor agonists (SCRAs) and their biological targets, primarily the cannabinoid receptors type 1 (CB1) and type 2 (CB2). These in silico methods provide a theoretical framework to rationalize experimental binding and functional data, offering insights into the structural determinants of agonist activity.

Rationalization of Structure-Binding and Functional Activity Trends

Research on a systematic library of SCRAs, including 4-Cyano MDMB-BUTINACA (also referred to as MDMB-4CN-BUTINACA in some literature), has provided valuable data on its receptor activity. In vitro assays have demonstrated that this compound is a potent agonist at both human CB1 and CB2 receptors.

| Compound Name | Receptor | Binding Affinity (pKi) | Functional Activity (pEC50) | Efficacy (Emax % CP55,940) |

| This compound (20) | hCB1 | 8.89 ± 0.09 | 9.14 ± 0.14 | 113 ± 2 |

| hCB2 | 9.53 ± 0.07 | 8.45 ± 0.07 | 101 ± 2 | |

| Data sourced from Sparkes et al., 2022. |

These findings highlight that this compound exhibits high, sub-nanomolar affinity and potent activation at both cannabinoid receptors. The indazole core, a common feature in many potent SCRAs, generally confers higher potency at the CB1 receptor compared to indole (B1671886) or 7-azaindole (B17877) cores. acs.org This trend is consistent with the activity of this compound.

In silico receptor-ligand docking has been employed to rationalize the observed binding trends, particularly concerning the influence of different tail substituents on receptor affinity. nih.govdoaj.orgnih.gov These computational studies help to explain why certain structural modifications enhance or diminish the interaction with the receptor's binding pocket. nih.gov

Conformational Analysis and Influence of the 4-Cyanobutyl Tail Subunit on Receptor Interactions

The tail region of SCRAs plays a crucial role in anchoring the ligand within a hydrophobic pocket of the cannabinoid receptors. The conformation and chemical properties of this tail can significantly impact binding affinity and functional activity.

An in silico receptor-ligand docking approach was utilized to investigate the binding trends related to the tail substituent of a series of SCRAs, including those with a 4-cyanobutyl tail. nih.govdoaj.orgnih.gov The analysis indicated that the rigidity of the 4-cyanobutyl tail was detrimental to affinity, particularly at the CB2 receptor. nih.govdoaj.orgnih.gov This suggests that a degree of flexibility in the tail region may be necessary to achieve an optimal conformational fit within the binding pocket of the CB2 receptor. The introduction of the cyano group increases the rigidity of the tail compared to a more flexible alkyl chain, which may hinder its ability to adopt the most favorable interactions with the surrounding amino acid residues.

While detailed molecular dynamics simulations specifically for this compound are not extensively published, the general principles derived from related compounds can be informative. For instance, simulations of other SCRAs at the CB1 receptor have highlighted the importance of interactions within the binding pocket, which stabilize the active conformation of the receptor. nih.govotago.ac.nz The tail and other ligand components contribute to these interactions, influencing the allosteric communication to the intracellular regions of the receptor responsible for signaling. nih.gov

The structure-activity relationships for the tail region are complex. For some SCRAs, the introduction of a terminal nitrile group, as seen in the 4-cyanobutyl tail, has been associated with an increase in CB1 binding affinity compared to their fluoropentyl analogues. mq.edu.au However, for the CUMYL-BINACA series, the 4-cyanobutyl analogue (CUMYL-4CN-BINACA) showed comparable CB1 receptor binding affinity and functional activity to its 5-fluoropentyl counterpart. mq.edu.au This highlights that the influence of a specific substituent can be context-dependent, relying on the other structural components of the molecule.

Compound Names Table

| Abbreviation | Full Chemical Name |

| This compound | methyl (S)-2-{[1-(4-cyanobutyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate |

| MMB-4CN-BUTINACA | methyl (1-(4-cyanobutyl)-1H-indazole-3-carbonyl)-L-valinate |

| MDMB-4F-BUTINACA | methyl (S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |

| CUMYL-4CN-BINACA | 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |

| CP55,940 | (-)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol |

| JWH-018 | naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |

| AM-2232 | 1-(4-cyanobutyl)-3-(naphthalen-1-oyl)indole |

| AM-2201 | 1-(5-fluoropentyl)-3-(1-naphthoyl)indole |

| 5F-CUMYL-PINACA | 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |

Metabolic Profiling and Biotransformation Pathways of 4 Cyano Mdmb Butinaca

In Vitro Metabolic Studies using Hepatic Systems

The liver is the primary site of drug metabolism. In vitro studies using human liver microsomes (HLMs) and hepatocytes are instrumental in predicting the metabolic fate of new psychoactive substances like 4-cyano MDMB-BUTINACA. These systems contain the necessary enzymes to simulate the biotransformation processes that occur in the body.

Identification of Phase I Metabolites

Phase I metabolism typically involves the introduction or exposure of functional groups through reactions like hydrolysis, oxidation, and reduction. For this compound, a key initial step is the hydrolysis of the methyl ester group, a common pathway for many synthetic cannabinoids with a tert-leucine moiety. researchgate.net This reaction is a predominant biotransformation for this compound. researchgate.net

Following incubation with human hepatocytes, twelve metabolites of MDMB-4CN-BUTINACA were identified. nih.gov The most abundant of these were metabolites resulting from ester hydrolysis and a subsequent dehydrogenation reaction. researchgate.netnih.govresearchgate.net Specifically, the metabolites with ester hydrolysis (M1) and ester hydrolysis with dehydrogenation (M2) were the most prevalent. researchgate.netnih.govresearchgate.net Studies have shown that a significant portion of the metabolic activity, approximately 98.3%, occurs on the head moiety of the molecule. researchgate.netresearchgate.net

Other observed Phase I biotransformations include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule.

Dehydrogenation: The removal of hydrogen atoms.

These findings are consistent with the metabolism of other synthetic cannabinoids containing a tert-leucine head group, where ester hydrolysis is a major metabolic route. researchgate.net

Characterization of Phase II Metabolites

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Glucuronidation, the attachment of a glucuronic acid molecule, is a common Phase II reaction.

In the case of this compound, the formation of Phase II metabolites appears to be a minor pathway. nih.govnih.gov While twelve metabolites were identified in total, only two were minor Phase II metabolites. nih.govresearchgate.netnih.gov This suggests that the majority of the compound is eliminated after undergoing only Phase I transformations.

Investigation of Novel Metabolic Pathways: Cyanide Release Biotransformation

A significant and concerning metabolic pathway for some nitrile-containing synthetic cannabinoids is the release of cyanide, a process known as decyanation. researchgate.netnih.gov This biotransformation has been observed with compounds like Cumyl-4CN-BUTINACA and is thought to contribute to their toxicity. researchgate.netnih.gov

However, for this compound, decyanation appears to be a less significant metabolic route. researchgate.netnih.govresearchgate.net Only a small percentage (1.78%) of its metabolites were found to have undergone the loss of the cyanide group. researchgate.netnih.govresearchgate.netresearchgate.net This is in contrast to other nitrile-containing synthetic cannabinoids where decyanation is more prevalent. researchgate.netnih.govresearchgate.net

Comparative Metabolism with Structurally Related Synthetic Cannabinoids

Comparing the metabolism of this compound with structurally similar compounds provides valuable insights into structure-metabolism relationships. A relevant comparator is Benzyl-4CN-BUTINACA.

While both are nitrile-containing synthetic cannabinoids, their primary metabolic pathways differ significantly. For Benzyl-4CN-BUTINACA, the most abundant metabolites result from the formation of a dihydrodiol on the indazole core and decyanation to a carboxylic acid. researchgate.netnih.govresearchgate.net In contrast, as previously mentioned, the major metabolites of this compound are formed through ester hydrolysis and subsequent dehydrogenation. researchgate.netnih.govresearchgate.net

Decyanation is more prevalent in the metabolism of Benzyl-4CN-BUTINACA, with 29.0% of its metabolites showing a loss of cyanide, compared to the 1.78% observed for this compound. researchgate.netnih.govresearchgate.netresearchgate.net Despite this, the potential for cyanide formation from Benzyl-4CN-BUTINACA is not negligible as its second major metabolite is a product of decyanation. researchgate.netresearchgate.netnih.govresearchgate.net

The metabolism of this compound is more consistent with other synthetic cannabinoids that have a tert-leucine head moiety, such as 4F-MDMB-BUTINACA and 5F-MDMB-PINACA, where ester hydrolysis is the most prominent biotransformation. researchgate.net

Metabolic Pathways in Alternative In Vitro and In Vivo Models

To gain a more comprehensive understanding of metabolic pathways, researchers also utilize alternative models. Zebrafish have emerged as a valuable in vivo model for studying drug metabolism due to their genetic and physiological similarities to humans.

Studies on the related compound 4F-MDMB-BUTINACA in zebrafish have identified 26 metabolites, including 18 Phase I and 8 Phase II metabolites. nih.gov The primary Phase I pathways observed were ester hydrolysis, N-dealkylation, oxidative defluorination, and hydroxylation. nih.gov Glucuronidation was the main Phase II metabolic route. nih.gov The ester hydrolysis metabolite and the ester hydrolysis combined with dehydrogenation metabolite were recommended as potential biomarkers for 4F-MDMB-BUTINACA exposure. nih.gov

Furthermore, analysis of authentic human urine samples has confirmed that metabolites resulting from ester hydrolysis are reliable urinary markers for exposure to related compounds like 4F-MDMB-BINACA. dntb.gov.ua

Analytical Methodologies for Detection and Characterization of 4 Cyano Mdmb Butinaca

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry is a cornerstone for the analysis of synthetic cannabinoids due to its high sensitivity and selectivity, allowing for the separation and identification of compounds in complex mixtures.

LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Parent Compound and Metabolite Identification

LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful tool for the identification of 4-cyano-MDMB-BUTINACA and its metabolites. This high-resolution mass spectrometry (HRMS) technique provides accurate mass measurements, which are crucial for determining the elemental composition of the parent compound and its biotransformation products. nih.govojp.gov The high resolving power of QTOF-MS allows for the differentiation of compounds with very similar masses, a common challenge with the vast number of emerging NPS. nih.gov

In practice, a validated LC-QTOF-MS assay can be used for the comprehensive screening of synthetic cannabinoids in biological samples like blood and urine. nih.govojp.gov For instance, the analysis of the related compound MDMB-4CN-BUTINACA involved incubations with human hepatocytes followed by ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS) analysis to identify its metabolites. researchgate.netcolab.ws This approach is vital as metabolites can serve as biomarkers for consumption, sometimes offering a longer detection window than the parent compound. ojp.gov

A typical LC-QTOF-MS method for synthetic cannabinoid analysis involves a gradient elution on a C18 column with a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile. policija.si The mass spectrometer is operated in a positive electrospray ionization (ESI) mode, collecting full-scan accurate mass data. researchgate.net

Table 1: Example LC-QTOF-MS Parameters for Synthetic Cannabinoid Analysis

| Parameter | Setting |

|---|---|

| Chromatography System | Agilent 1260 Infinity HPLC policija.si |

| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm policija.si |

| Mobile Phase A | 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water policija.si |

| Mobile Phase B | 0.1% formic acid in methanol policija.si |

| Flow Rate | 1.0 ml/min policija.si |

| Injection Volume | 1 µl policija.si |

| Mass Spectrometer | Agilent 6230B TOF policija.si |

| Ionization Source | Dual AJS ESI (Positive Ion Scan Mode) policija.si |

| Mass Scan Range | 82 to 1000 amu policija.si |

| Drying Gas (N2) Temp | 325 °C policija.si |

| Fragmentor Voltage | 175 V policija.si |

Non-Targeted SWATH® Acquisition for Real-Time Detection of Emergent Compounds

Sequential Window Acquisition of all THeoretical fragment-ion spectra (SWATH) is a data-independent acquisition (DIA) strategy that allows for the comprehensive collection of MS and MS/MS data for all detectable compounds in a sample. ojp.govlcms.cz This non-targeted approach is particularly valuable for detecting new or unexpected synthetic cannabinoids like 4-cyano-MDMB-BUTINACA, as it creates a permanent digital record of the sample's composition that can be retrospectively analyzed. ojp.govresearchgate.net

The SWATH acquisition workflow involves segmenting the entire mass range into specific windows. The instrument then rapidly cycles through these windows, isolating and fragmenting all precursor ions within each window to generate comprehensive MS/MS spectra. lcms.cz This method has been successfully employed for the identification of previously unreported synthetic cannabinoids in forensic toxicology casework. nih.govresearchgate.net For example, a non-targeted HRMS analytical approach using SWATH was able to identify emergent compounds like 4-cyano CUMYL-BUTINACA in blood extracts. nih.govresearchgate.netmdpi.com This demonstrates the power of the technique to uncover new threats without the need for pre-existing reference standards for every compound. ojp.gov

The unbiased nature of SWATH acquisition makes it a powerful tool for screening for NPS in forensic samples, with the resulting data being processed against a library of known compounds for identification. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Qualitative and Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for both the qualitative confirmation and quantitative analysis of 4-cyano-MDMB-BUTINACA. ojp.govnmslabs.com Operating in the Multiple Reaction Monitoring (MRM) mode, this method offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. oup.com

This targeted approach is ideal for quantifying the concentration of 4-cyano-MDMB-BUTINACA in various matrices, including oral fluid, blood, and hair. oup.comnih.gov Validation of such methods typically includes establishing the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. oup.comnih.gov For a panel of synthetic cannabinoids including 4-Cyano MMB-BUTINACA in oral fluid, a dispersive liquid-liquid microextraction method coupled with LC-MS/MS detection achieved an LOQ of 1 ng/mL. oup.com In hair analysis, UPLC-MS/MS methods have been developed to detect a range of synthetic cannabinoids, with LODs as low as 0.5 to 5 pg/mg. nih.gov

Table 2: Example LC-MS/MS MRM Parameters for a Related Synthetic Cannabinoid

| Parameter | Setting |

|---|---|

| Instrument | LC-MS/MS with electrospray ionization (ESI) oup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) oup.com |

| Collision Gas | Argon oup.com |

| LC Oven Temperature | 45°C oup.com |

| Interface Temperature | 300°C oup.com |

| Desolvation Line Temp | 250°C oup.com |

| Interface Voltage | 4.0 kV oup.com |

Note: Specific precursor/product ions and collision energies are compound-dependent and must be optimized for 4-Cyano MDMB-BUTINACA.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust analytical technique used for the identification of volatile and thermally stable compounds like synthetic cannabinoids. researchgate.net Prior to analysis, samples may require derivatization to improve their chromatographic properties. The compound is separated based on its volatility and interaction with the GC column before being ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a characteristic fragmentation pattern, which acts as a chemical fingerprint for identification. policija.si

An analytical report for 4-cyano-MDMB-BUTINACA detailed a GC-MS method using a low-polarity HP1-MS column with a specific temperature program to achieve chromatographic separation. policija.si The mass spectrometer scanned a mass-to-charge (m/z) range from 50 to 550 amu, providing a full-scan spectrum for library matching. policija.si Similarly, a monograph for the related compound 4-cyano CUMYL-BUTINACA outlines a detailed GC-MS method, highlighting the typical parameters used for this class of compounds. swgdrug.org

Table 3: GC-MS Operating Parameters for 4-Cyano-MDMB-BUTINACA Analysis

| Parameter | Setting |

|---|---|

| Instrument | Agilent GC-MS System policija.si |

| Column | HP1-MS (30 m x 0.25 mm x 0.25 µm) policija.si |

| Carrier Gas | Helium (1.2 ml/min) policija.si |

| Injector Temperature | 280 °C policija.si |

| Oven Program | Initial 170°C, ramped to 325°C policija.si |

| Ionization Mode | Electron Ionization (EI) at 70 eV policija.si |

| MS Scan Range | 50-550 amu policija.si |

| MS Source Temperature | 280 °C policija.si |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of new chemical entities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. mdpi.com When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is unique to the compound. mdpi.com This method is often used as a preliminary, non-destructive screening tool for seized powders and plant material. policija.si

The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of solid and liquid samples with minimal preparation. policija.simdpi.com An analytical report for 4-cyano-MDMB-BUTINACA provided characteristic FTIR-ATR data, noting key absorption bands. policija.si For the structurally similar compound 4CN-AB-BUTICA, the FTIR spectrum showed characteristic peaks corresponding to C-H, C=O (amide), C=N, and N-H bonds. usdoj.gov The presence and position of the nitrile (C≡N) stretch, typically around 2240 cm⁻¹, would be a key diagnostic peak for 4-cyano-MDMB-BUTINACA.

Table 4: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| 4-Cyano-MDMB-BUTINACA | (S)-Methyl 2-(1-(4-cyanobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate cymitquimica.com |

| 4-Cyano-CUMYL-BUTINACA | 4-CN CUMYL-BINACA swgdrug.org |

| 4-Cyano-MMB-BUTINACA | 4-CN-MMB-BUTINACA |

| 4CN-AB-BUTICA | 4-CYANO-AB-BUTICA usdoj.gov |

| MDMB-4CN-BUTINACA | |

| 4-fluoro MDMB-BUTINACA | |

| 5F-MDMB-PICA | |

| 5F-EDMB-PINACA | |

| MDMB-4en-PINACA | |

| ADB-BUTINACA | |

| JWH-018 | |

| MDMB-FUBINACA | |

| CUMYL-PEGACLONE | |

| Etodesnitazine | |

| Carfentanil | |

| 4F-MDMB-BINACA | |

| APP-BINACA | |

| MMB-FUBINACA | |

| 5F-MDMB-PINACA | |

| Benzyl-4CN-BUTINACA | Benzyl-4CN-BINACA |

| AB-CHMINACA | |

| ADB-CHMINACA |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of novel psychoactive substances (NPS) and the differentiation of their isomers. For synthetic cannabinoids like this compound, which can exist in various isomeric forms, NMR provides detailed information about the chemical structure, including the connectivity of atoms and their spatial arrangement. This is crucial for forensic laboratories to definitively identify a substance.

The differentiation of positional isomers is a significant challenge in forensic chemistry. For instance, synthetic cannabinoids can have substitutions at different positions on the indazole or indole (B1671886) core. While mass spectrometry (MS) may yield identical or very similar mass spectra for such isomers, NMR can distinguish them based on the distinct chemical environments of the protons (¹H NMR) and carbons (¹³C NMR). nih.gov The chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) provide unambiguous evidence of the specific isomeric structure.

In the context of emerging synthetic cannabinoids, comprehensive analytical techniques, including NMR, are used to generate data for new drug monographs which assist in the rapid identification of these substances in casework. cfsre.org While specific NMR data for this compound is not detailed in the provided search results, the general application of NMR for isomer differentiation of similar compounds is well-established. nih.gov For example, ¹H and ¹³C NMR are listed as characterization data in studies synthesizing and evaluating new synthetic cannabinoid receptor agonists. nih.gov

Development and Validation of Bioanalytical Methods for Complex Biological Matrices

The detection of synthetic cannabinoids like this compound in biological samples such as blood, urine, and oral fluid is essential for clinical and forensic toxicology. The development and validation of robust bioanalytical methods are critical for accurate and reliable results. asiapharmaceutics.info These methods must be sensitive enough to detect low concentrations of the parent compound and its metabolites. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of synthetic cannabinoids in biological matrices due to its high sensitivity and selectivity. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS), particularly liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), has also proven effective for the non-targeted screening of NPS, allowing for the identification of previously unreported compounds. researchgate.netmdpi.com

The validation of these methods is performed according to established guidelines and typically includes the evaluation of the following parameters: mdpi.commdpi.com

Selectivity: The ability of the method to differentiate the analyte from other endogenous compounds. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. ijmdc.combibliomed.org

Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte. bibliomed.org

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. ijmdc.combibliomed.org

Recovery: The efficiency of the extraction process. bibliomed.org

Matrix Effects: The influence of the biological matrix on the ionization of the analyte. mdpi.com

Stability: The stability of the analyte in the biological matrix under different storage conditions. mdpi.com

A study on the detection of 4-fluoro MDMB-BUTINACA in herbal products using gas chromatography-mass spectrometry (GC-MS) reported LOD and LOQ values of 0.5 and 1 µg/g, respectively. ijmdc.combibliomed.org The intra-day and inter-day accuracy and precision were found to be within acceptable limits. ijmdc.combibliomed.org While this study was on herbal products, similar validation parameters are applied for biological matrices.

The following table summarizes the validation parameters from a study on 4-fluoro MDMB-BUTINACA, a structurally related compound, which are indicative of the parameters that would be assessed for this compound.

| Validation Parameter | Result | Reference |

| Linearity (R²) | 0.99 | bibliomed.org |

| LOD | 0.5 µg/g | ijmdc.combibliomed.org |

| LOQ | 1 µg/g | ijmdc.combibliomed.org |

| Intra-Day Accuracy (Bias %) | -4.15% to 8.33% | ijmdc.combibliomed.org |

| Inter-Day Accuracy (Bias %) | -8.13% to 14.73% | ijmdc.combibliomed.org |

| Intra-Day Precision (RSD %) | 3.89% to 11.47% | ijmdc.combibliomed.org |

| Inter-Day Precision (RSD %) | 2.03% to 14.25% | ijmdc.combibliomed.org |

| Extraction Recovery | 80.02% to 103.20% | bibliomed.org |

Strategies for Differentiating Structural Isomers and Precursors of this compound

The constant emergence of new synthetic cannabinoids, including various isomers and the presence of synthetic precursors in seized materials, presents a continuous challenge for forensic laboratories. diva-portal.orgissup.net Differentiating between structural isomers is crucial as they can exhibit different potencies and pharmacological effects.

Comprehensive analytical strategies are employed to distinguish these compounds. These strategies often involve a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation: Techniques like gas chromatography (GC) and liquid chromatography (LC) are used to separate isomers based on their different physical and chemical properties, resulting in different retention times. nih.govcfsre.org The use of ultra-high-performance liquid chromatography (UHPLC) can provide enhanced separation of closely related compounds. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help in determining the elemental composition of a compound. nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can be characteristic of a specific isomer. However, some isomers may produce very similar fragmentation patterns, necessitating other techniques for confirmation.

Infrared (IR) and UV-Vis Spectroscopy: Fourier-transform infrared spectroscopy (FTIR) and UV-Vis spectroscopy can provide additional structural information and are often used in conjunction with other methods. nih.gov

Ion Mobility Spectrometry (IMS): The combination of LC with ion mobility spectrometry and mass spectrometry (LC-IM-MS) has shown promise in enhancing the ability to distinguish and characterize structural isomers and metabolites, overcoming limitations of conventional analytical methods. clemson.edu

The identification of precursors is also a critical aspect of forensic analysis as it can provide insights into the synthesis routes being used. For example, the detection of specific precursors can indicate the intended final product. nih.gov Proactive synthesis programs that generate reference standards for anticipated new substances and their potential by-products facilitate their rapid identification when they appear on the illicit market. nih.gov

Structure Activity Relationship Sar Studies of Butinaca Type Synthetic Cannabinoids

Systematic Evaluation of Core, Head, and Tail Subunit Contributions to Pharmacological Activity

The pharmacological activity of butinaca-type SCRAs is determined by the interplay of three key structural subunits: the core, the head, and the tail. Systematic modifications of these subunits have provided significant insights into their individual contributions to cannabinoid receptor binding and activation.

Core Scaffold: The core structure, typically an indole (B1671886), indazole, or 7-azaindole (B17877), plays a important role in receptor affinity and efficacy. Studies have consistently shown that an indazole core generally results in higher binding affinity and potency at both CB1 and CB2 receptors compared to indole or 7-azaindole cores. researchgate.net For instance, in a series of analogues, the indazole-containing compounds displayed sub-nanomolar potency at the CB1 receptor, a level of activity not achieved by their indole or 7-azaindole counterparts.

Head Group: The head group, often an amino acid derivative, significantly influences the compound's interaction with the cannabinoid receptors. Research has established a clear hierarchy of activity based on the amino acid substituent. Derivatives containing a tert-leucine moiety (as in ADB-BUTINACA) consistently exhibit the highest binding affinities, followed by those with a valine group, and then phenylalanine derivatives, which show considerably lower affinity and potency. nih.govresearchgate.net Adamantyl head groups have also been found to be suboptimal for binding. nih.gov

Tail Moiety: The tail group, which is attached to the nitrogen of the core scaffold, also modulates pharmacological activity. Comparative studies have shown that a 4-pentenyl tail is more favorable for CB1 receptor binding than either a butyl or a 4-cyanobutyl tail. nih.gov This suggests that the length and nature of this alkyl chain are critical for optimal receptor interaction.

Specific Role of the 4-Cyanobutyl Moiety in Cannabinoid Receptor Affinity and Efficacy

The introduction of a 4-cyanobutyl tail has become a notable modification in the evolution of synthetic cannabinoids. nih.gov This moiety's impact on receptor interaction has been a subject of detailed investigation.

In vitro studies have demonstrated that compounds with a 4-cyanobutyl tail, such as CUMYL-4CN-BINACA, can function as potent agonists at both CB1 and CB2 receptors, exhibiting nanomolar binding affinities. researchgate.netnih.gov However, in silico docking studies suggest that the rigidity of the 4-cyanobutyl group may be detrimental to affinity at the CB2 receptor. doaj.org This indicates a nuanced role for the cyano group, where its electronic properties and conformational constraints influence receptor binding differently at CB1 and CB2. Furthermore, research comparing 4-cyanobutyl and 4-fluorobutyl tails revealed that the 4-fluorobutyl derivatives generally exhibited equal or better ligand binding at the CB2 receptor.

Comparative SAR Analysis with Other Butinaca Analogues (e.g., 4F-MDMB-BUTINACA, MMB-4CN-BUTINACA)

To further elucidate the SAR of butinaca-type compounds, a comparative analysis with structurally similar analogues is essential.

4F-MDMB-BUTINACA: This analogue features a 4-fluorobutyl tail instead of a 4-cyanobutyl tail. caymanchem.commdpi.com Comparative studies have shown that 4-fluorobutyl derivatives generally have equal or greater binding affinity at the CB2 receptor compared to their 4-cyanobutyl counterparts. For instance, within the indazole series, varying the headgroup consistently highlighted this trend. This suggests that the electronegativity and size of the fluorine atom in the tail create more favorable interactions within the CB2 receptor binding pocket.

The following table summarizes the key pharmacological data for these compounds:

| Compound | Core | Tail | CB1 Ki (nM) | CB1 EC50 (nM) | CB2 Ki (nM) | CB2 EC50 (nM) |

| 4-Cyano-MDMB-BUTINACA | Indazole | 4-Cyanobutyl | Data not available | Data not available | Data not available | Data not available |

| ADB-BUTINACA | Indazole | Butyl | 0.299 who.int | 0.67 who.int | 0.912 who.int | 4.1 who.int |

| CUMYL-4CN-BINACA | Indazole | 4-Cyanobutyl | 2.6 researchgate.net | 0.58 researchgate.net | 14.7 researchgate.net | 6.12 researchgate.net |

| 4F-MDMB-BUTINACA | Indazole | 4-Fluorobutyl | pKi = 8.21 ± 0.13 | pEC50 = 9.39 ± 0.17 | pKi = 9.92 ± 0.09 | pEC50 = 8.48 ± 0.14 |

| MMB-4CN-BUTINACA | Indole | 4-Cyanobutyl | pKi = 8.18 ± 0.11 | pEC50 = 8.57 ± 0.13 | pKi = 9.30 ± 0.12 | pEC50 = 8.64 ± 0.15 |

Note: pKi and pEC50 values are logarithmic units. A higher value indicates greater affinity/potency.

Predictive Models for Emerging SCRA Pharmacological Profiles Based on Structural Modifications

The rapid emergence of new SCRAs necessitates the development of predictive models to anticipate their pharmacological properties and potential risks. Quantitative structure-activity relationship (QSAR) models are valuable tools in this endeavor. mdpi.com

These models use statistical methods to correlate structural features of molecules with their biological activities. mdpi.com For SCRAs, CB1 receptor binding affinity (Ki) is a key parameter used as an endpoint for QSAR modeling, as it is a reasonable biomarker for predicting abuse potential. mdpi.com By analyzing a dataset of SCs with known CB1 binding affinities, QSAR models can be trained to predict the affinity of novel compounds based on their chemical structure. mdpi.com

However, the accuracy of these models is highly dependent on the quality and diversity of the training data. mdpi.com It is crucial to use experimental data from consistent and reliable sources to build robust predictive models. While several studies have reported on QSAR modeling for SCRAs, many have relied on data from various literature sources, which can introduce variability. mdpi.com More recent efforts have focused on developing QSAR models based on in-house experimental results to improve their predictive power. mdpi.com These models, often based on regression approaches like partial least squares (PLSR), can help in the preliminary risk assessment of newly identified SCRAs. mdpi.com

Compound Names Table

| Abbreviation | Full Chemical Name |

| 4-Cyano-MDMB-butinaca | methyl (S)-2-(1-(4-cyanobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |

| ADB-BUTINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide |

| 4F-MDMB-BUTINACA | N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester caymanchem.com |

| MMB-4CN-BUTINACA | methyl (S)-2-(1-(4-cyanobutyl)-1H-indole-3-carboxamido)-3-methylbutanoate |

| CUMYL-4CN-BINACA | 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |

| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |

| CP 55,940 | (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol |

| AB-4CN-BUTICA | (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-cyanobutyl)-1H-indole-3-carboxamide |

| MDMB-4F-BUTICA | methyl (S)-2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |

| Δ⁹-THC | Δ⁹-tetrahydrocannabinol |

Forensic Science and Academic Toxicology Research Implications

Analytical Challenges in the Identification and Monitoring of Emerging SCRAs in Forensic Casework

The constant influx of new SCRAs onto the illicit drug market poses significant analytical hurdles for forensic laboratories. The chemical diversity and rapid turnover of these compounds mean that analytical methods must be continually updated to ensure accurate identification. ojp.gov The structural similarities between different generations of SCRAs, including isomers, further complicate their differentiation in forensic casework. mdpi.com

The identification of 4-Cyano MDMB-BUTINACA and its analogs is often accomplished using advanced analytical techniques such as high-resolution mass spectrometry (HRMS). ojp.govnih.gov Methods like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are instrumental in analyzing biological samples for the presence of these compounds and their metabolites. ojp.govresearchgate.net However, the successful application of these techniques relies on the availability of corresponding reference materials and up-to-date spectral libraries, which can be a significant bottleneck in the timely identification of newly emerged substances. mdpi.com

A study highlighted the challenges in distinguishing between structural isomers of SCRAs, where even high-resolution instrumentation may require complementary techniques for unambiguous identification. clemson.edu For instance, while 4-cyano CUMYL-BUTINACA was not observed in its protonated form in one analysis, its sodiated form showed clear resolution from its N-5-OH isomer, demonstrating the nuances of analytical detection. clemson.edu The development of targeted gas chromatography-mass spectrometry (GC-MS) methods is another approach to address these challenges, though it requires careful optimization of parameters to differentiate between a wide array of synthetic cannabinoids. nih.gov

Table 1: Analytical Methods for SCRA Detection

| Analytical Technique | Application | Key Considerations |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Identification of known and unknown SCRAs and their metabolites in biological samples. ojp.govnih.gov | Requires comprehensive and up-to-date spectral libraries. |

| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | Sensitive screening and confirmation of SCRAs in forensic cases. researchgate.net | Effective for retrospective data analysis as new compound data becomes available. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Targeted analysis of volatile SCRAs. nih.gov | Method development is crucial to resolve structurally similar compounds. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative analysis of SCRAs in biological matrices. oup.com | Requires specific transitions for each target compound. |

Importance of Comprehensive Metabolite Identification in Forensic and Toxicological Investigations

The analysis of parent SCRAs in biological samples can be challenging due to their rapid and extensive metabolism in the human body. Parent compounds are often present at very low concentrations or may be entirely absent, making their detection difficult. Consequently, the identification of metabolites is crucial for confirming the intake of a particular SCRA and serves as a more reliable biomarker for toxicological investigations. ojp.gov

Research on the metabolism of SCRAs related to this compound has shed light on potential biomarkers. For instance, studies on similar methyl ester synthetic cannabinoids have shown that they can be unstable in blood, but their corresponding butanoic acid metabolites are more stable and can be reliably detected in both blood and urine. ojp.gov A potential metabolite of 4-cyano MMB-BUTINACA is the 4-cyano MMB-BUTINACA butanoic acid metabolite, which is structurally similar to known stable metabolites of other SCRAs like 4-fluoro MDMB-BUTINACA. bertin-bioreagent.comcaymanchem.com

A detailed in-vitro metabolism study of MDMB-4CN-BUTINACA using human hepatocytes identified twelve metabolites. The most abundant metabolites resulted from ester hydrolysis and further dehydrogenation. nih.govresearchgate.net This underscores the necessity of characterizing the metabolic pathways of new SCRAs to identify the most suitable and long-lasting biomarkers for forensic analysis. The study also noted that decyanation, the release of a cyanide group, was a less prevalent metabolic pathway for MDMB-4CN-BUTINACA compared to other nitrile-containing SCRAs. nih.govresearchgate.net

Table 2: Key Metabolites of MDMB-4CN-BUTINACA Identified In Vitro

| Metabolite ID | Biotransformation | Relative Abundance |

|---|---|---|

| M1 | Ester hydrolysis | Most abundant |

| M2 | Ester hydrolysis and dehydrogenation | Second most abundant |

| M3 - M12 | Various, including monohydroxylation and phase II metabolites | Minor |

Data sourced from an in-vitro study using human hepatocytes. nih.govresearchgate.net

Advancements in SCRA Detection Libraries and Databases for Global Surveillance

Given the rapid emergence of new SCRAs, the development and continuous updating of comprehensive analytical libraries and databases are paramount for effective global surveillance. These resources contain critical data, such as mass spectra and retention times, which are essential for the identification of these compounds in forensic laboratories. ojp.gov

Several initiatives are dedicated to compiling and disseminating data on NPS, including SCRAs. Forensic science product suppliers and research institutions often develop and share spectral libraries. For example, the Cayman Spectral Library is a free, searchable GC-MS database containing data for over 2,000 emerging forensic drug standards, which is updated multiple times a year. caymanchem.com Such libraries are crucial for the timely screening and identification of unknown substances encountered in casework. caymanchem.com

The use of high-resolution mass spectrometry with data-independent acquisition allows for retrospective analysis of previously collected data. ojp.gov This means that as new SCRA standards and their spectral data are added to libraries, past cases can be re-examined to determine if a newly identified substance was present but previously undetected. This approach has been successful in identifying the presence of compounds like 4-cyano-CUMYL-BUTINACA in archived samples. ojp.gov Furthermore, crowd-sourced databases like HighResNPS.com provide a platform for the rapid sharing of analytical data on new psychoactive substances among the forensic community, enhancing global monitoring capabilities. researchgate.net

Global Trends and Geographical Distribution of this compound and Related Compounds

The global landscape of SCRA use is characterized by distinct regional trends and a continuous evolution of available compounds. While specific data on the global distribution of this compound is limited, information on related nitrile-containing SCRAs provides insight into their emergence and spread.

For instance, CUMYL-4CN-BINACA was first notified to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in March 2016 by Hungary. europa.eu Subsequently, seizures of this compound were reported in Germany and Romania in 2016 and 2017. europa.eu In the United States, the proactive synthesis and screening of potential new SCRAs led to the identification of MMB-4CN-BUTINACA and AB-4CN-BUTICA in Alabama. nih.gov Research has also indicated that while a related compound, 4-cyano-CUMYL-BINACA, did not gain significant prevalence in the United States, it was popular internationally, highlighting the geographical variations in SCRA markets. ojp.gov

The United Nations Office on Drugs and Crime (UNODC) monitors the global drug situation, and its reports indicate a persistent challenge from NPS, including a large number of synthetic cannabinoids. unodc.orgunvienna.org The constant emergence of new compounds, often designed to circumvent existing legislation, contributes to the dynamic nature of the illicit drug market. unodc.org Reports from national forensic laboratory information systems, such as the NFLIS in the United States, provide valuable data on the prevalence of specific SCRAs, with compounds like ADB-BUTINACA being frequently identified in recent years. usdoj.gov These surveillance systems are critical for tracking the geographical spread and popularity of new SCRAs like this compound and its analogs.

Q & A

Q. What analytical techniques are recommended for identifying 4-Cyano MDMB-BUTINACA in forensic samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are primary methods for structural elucidation. LC-HRMS is particularly effective for detecting low-abundance metabolites and distinguishing structural isomers, such as 4-cyano-CUMYL-BUTINACA, which shares functional groups with this compound . Method validation should include comparison with reference standards and archived HRMS datasets to confirm fragmentation patterns .

Q. How should researchers handle stability issues when storing this compound?

The compound is stable under controlled storage conditions (e.g., -20°C in inert atmospheres). Avoid exposure to heat, flames, or oxidizing agents, as decomposition can produce toxic byproducts like acetonitrile . Stability testing should include periodic purity assessments via nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) to detect degradation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Use personal protective equipment (PPE) including nitrile gloves and safety goggles. In case of eye exposure, rinse cautiously with water for ≥15 minutes and seek medical evaluation . Toxicological data gaps necessitate assuming acute toxicity (H302, H312, H332) until further studies confirm thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound metabolites?

Discrepancies in metabolite toxicity (e.g., 4-fluoro MDMB-BUTINACA N-(4-hydroxybutyl)) may arise from interspecies metabolic variations or assay sensitivity limits. Address these by:

- Conducting in vitro hepatic microsomal studies to compare human vs. rodent metabolism .

- Applying statistical frameworks (e.g., ANOVA) to evaluate dose-response relationships across replicated experiments .

- Cross-referencing with international forensic databases to identify regional trends in metabolite prevalence .

Q. What methodological considerations are critical when designing studies on the metabolic pathways of this compound?

- Variable Control: Standardize hepatocyte sources (e.g., human-derived HepaRG cells) to minimize inter-lot variability .

- Data Collection: Use time-series sampling to capture phase I/II metabolism kinetics. Processed data should include error bars (standard deviation) from triplicate assays .

- Ethical Compliance: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing, particularly when using human-derived biological samples .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Open Data Practices: Deposit raw NMR/HRMS spectra in public repositories (e.g., Zenodo) alongside detailed metadata (e.g., solvent purity, instrument calibration logs) .

- Reagent Documentation: Specify synthetic routes for reference standards (e.g., methyl ester derivatives) to enable independent replication .

- Peer Review: Pre-publish protocols on platforms like *Protocols.io * to solicit feedback on experimental design before full execution .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Dose-response curves should be modeled using nonlinear regression (e.g., Hill equation) with confidence intervals. For comparative studies (e.g., receptor binding affinity vs. structural analogs), apply Welch’s t-test to account for unequal variances . Report effect sizes (Cohen’s d) to contextualize biological significance .

Q. How should researchers address gaps in ecological toxicity data for this compound?

Prioritize in silico predictions using tools like ECOSAR or TEST to estimate acute aquatic toxicity. Follow with Daphnia magna acute immobilization assays, using acetonitrile-free formulations to avoid confounding results . Data should be benchmarked against regulatory thresholds (e.g., EPA EC50 limits) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.